molecular formula C7H8BrN B050126 3-(Bromomethyl)-4-methylpyridine CAS No. 120277-12-5

3-(Bromomethyl)-4-methylpyridine

Cat. No.: B050126
CAS No.: 120277-12-5
M. Wt: 186.05 g/mol
InChI Key: QIRQFJIEBRJAES-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one methine group (=CH-) replaced by a nitrogen atom. This compound is characterized by a bromomethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 4-methylpyridine-3-carboxylic acid or 4-methylpyridine-3-aldehyde.

    Reduction: Formation of 3-(bromomethyl)-4-methylpiperidine.

Scientific Research Applications

3-(Bromomethyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the methyl group at the fourth position, which can influence its reactivity and applications.

    4-Methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-4-methylpyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

3-(Bromomethyl)-4-methylpyridine is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRQFJIEBRJAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565131
Record name 3-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-12-5
Record name 3-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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